molecular formula C9H14O3 B2614543 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1551365-19-5

4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2614543
CAS No.: 1551365-19-5
M. Wt: 170.208
InChI Key: FVQNAEQYZJBLKN-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid (CAS 1551365-19-5) is a high-purity, synthetically valuable chemical building block with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . This norbornane-based scaffold is characterized by its rigid bicyclic [2.2.1]heptane skeleton functionalized with both a carboxylic acid and a hydroxymethyl group, making it a versatile intermediate for pharmaceutical research and development . The compound's specific stereochemistry and functional group arrangement make it particularly valuable for constructing more complex molecules, especially in the synthesis of biologically active compounds and chiral derivatives . Researchers utilize this scaffold in medicinal chemistry for developing central nervous system agents, sleep disorder treatments, and cognitive disorder therapeutics, as similar bicyclo[2.2.1]heptane derivatives have demonstrated significant pharmacological potential in patent literature . The compound is readily available for research purposes with documented shipping from multiple global locations including the United States and India . Strictly for research and development applications in laboratory settings only. Not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-6-8-1-3-9(5-8,4-2-8)7(11)12/h10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQNAEQYZJBLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be catalyzed by organocatalysts under mild conditions to produce the bicyclic structure with high enantioselectivity . The reaction typically involves the use of a diene and a dienophile, followed by functional group modifications to introduce the hydroxymethyl and carboxylic acid groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by downstream processing to purify the product. The reaction conditions are optimized to ensure high yield and purity, and the process may be carried out in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

    Oxidation: 4-(Carboxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid.

    Reduction: 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9_9H14_{14}O3_3
  • Molecular Weight : 170.21 g/mol
  • CAS Number : 1551365-19-5

The compound features a hydroxymethyl group at the 4-position of the bicyclo[2.2.1]heptane structure, which contributes to its unique reactivity and functionalization possibilities.

Applications in Organic Synthesis

4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid serves as a versatile building block in organic synthesis due to its unique structural characteristics. The presence of both a carboxylic acid and a hydroxyl group allows for various functionalization reactions, making it a valuable intermediate in the synthesis of complex molecules.

Notable Reactions and Synthesis Pathways

The synthesis of HMNCA typically involves multi-step organic reactions, which can include:

  • Hydroxymethylation : Introduction of the hydroxymethyl group.
  • Carboxylation : Formation of the carboxylic acid moiety.
  • Functional Group Transformations : Such as esterification or amidation.

These methods enable selective functionalization, leading to high yields of the desired products.

Medicinal Chemistry Applications

Research has indicated that this compound may possess medicinal properties due to its structural similarity to naturally occurring metabolites. This has led to investigations into its potential biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of HMNCA exhibit significant antibacterial effects against various strains of bacteria.
  • Anticancer Properties : In vitro studies suggest that HMNCA can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Study: Anticancer Activity

In a study examining the anticancer effects of HMNCA derivatives, researchers found that certain compounds inhibited cell proliferation in HeLa and MCF-7 cell lines with IC50 values indicating effective concentrations for therapeutic action:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.8

This suggests that HMNCA derivatives may interfere with cancer cell growth through mechanisms such as apoptosis induction.

Material Science Applications

The rigid bicyclic structure of this compound also makes it an attractive candidate for developing novel materials. Research has explored its potential use in:

  • Polymer Chemistry : As a monomer or cross-linking agent in polymer synthesis.
  • Nanomaterials : Investigating its role in creating functionalized nanoparticles for drug delivery systems.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid and related bicyclic derivatives.

Table 1: Comparative Analysis of Bicyclo[2.2.1]heptane Derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C9H14O3 -CH2OH, -COOH Rigid scaffold, moderate polarity, drug design
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid C9H14O3 -OCH3, -COOH Increased lipophilicity, metabolic stability
4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride C9H16NO2Cl -CH2NH2 (protonated), -COOH (HCl salt) High water solubility, ionic interactions
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid C7H11NO2 -NH- (aza substitution), -COOH Enhanced basicity, peptidomimetic applications
3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid C10H14O2 -CH(CH3)2, -CH2=, -COOH Steric hindrance, rigidity, stability

Structural and Functional Comparisons

4-Methoxy Derivative (C9H14O3)
  • Applications : Useful in prodrug strategies where ester hydrolysis in vivo releases the active carboxylic acid form .
4-(Aminomethyl) Derivative (C9H16NO2Cl)
  • Substituent Impact: The protonated aminomethyl (-CH2NH3+) group in the hydrochloride salt increases water solubility and enables ionic interactions with biological targets (e.g., enzymes or receptors).
  • Applications: Explored in antifibrinolytic agents due to structural mimicry of γ-aminocaproic acid .
7-Aza Derivative (C7H11NO2)
  • Substituent Impact : Replacement of a carbon with nitrogen introduces basicity (pKa ~8–10) and alters electronic properties, favoring interactions with acidic residues in proteins.
  • Synthesis: Achieved via Diels-Alder reactions using benzamidoacrylate dienophiles .
  • Applications : Used as a constrained proline analogue in bioactive peptides and protease inhibitors .
3,3-Dimethyl-2-methylene Derivative (C10H14O2)
  • Substituent Impact : Methyl groups add steric bulk, while the methylene (-CH2=) group increases rigidity and reduces ring strain.
  • Applications: Potential in materials science or as a stable scaffold in covalent inhibitors .

Biological Activity

4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid (HMNCA), with the molecular formula C9H14O3C_9H_{14}O_3 and CAS number 1551365-19-5, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with HMNCA.

  • Molecular Weight : 170.208 g/mol
  • LogP : 0.84
  • Polar Surface Area : 58 Ų
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 3

Biological Activity Overview

Research indicates that HMNCA exhibits several biological activities, primarily in the fields of anticancer and antimicrobial research.

Anticancer Activity

Studies have shown that compounds structurally similar to HMNCA can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related bicyclic compounds have demonstrated:

  • Cytotoxicity against HepG2 cells : Research indicates that certain derivatives exhibit anti-proliferative effects on liver carcinoma cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .
  • Mechanism of Action : The mechanism often involves the inhibition of protein phosphatases (PP1 and PP2A), which play crucial roles in cell cycle regulation and apoptosis .

Antimicrobial Activity

The antibacterial properties of bicyclic compounds have been explored, with some showing promising results against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives have demonstrated effective antibacterial activity with MIC values as low as 7.81 µg/mL against Staphylococcus aureus and Escherichia coli biofilms .
  • Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell membranes, leading to leakage of cellular contents .

Case Studies and Research Findings

StudyFindings
Synthesis and Cytotoxicity of Norcantharidin AnaloguesIdentified high cytotoxicity in modified compounds against HepG2 cells; potential for drug development .
Antimicrobial Action MechanismsDemonstrated significant antibacterial activity against multiple strains, highlighting the compound's potential in treating infections .
Asymmetric Synthesis ApproachesDeveloped methods for synthesizing bicyclic carboxylates, enhancing the understanding of their biological applications .

Q & A

Q. Key Methodological Steps :

Precursor selection (e.g., norbornene derivatives).

Catalyst optimization (e.g., thiourea-based organocatalysts for stereocontrol).

Reaction monitoring via TLC or HPLC.

Purification via column chromatography or recrystallization.

How is the molecular structure of bicyclo[2.2.1]heptane derivatives characterized experimentally?

Basic
Structural elucidation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H and 13C NMR identify substituent positions and stereochemistry. For example, coupling constants in 1H NMR distinguish endo/exo configurations .
  • X-ray Diffraction (XRD) : Resolves bicyclic geometry and substituent orientation. The pyramidalization of amide nitrogens in derivatives was confirmed via single-crystal XRD .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for carboxylic acids) .

Q. Data Interpretation :

  • Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • Use crystallographic software (e.g., Mercury) to analyze bond angles and torsional strain.

What computational strategies are employed to analyze the conformational dynamics of bicyclo[2.2.1]heptane derivatives?

Advanced
Quantum mechanical (QM) methods and hierarchical modeling are critical:

  • Bottom-Up Approach : Start with simplified model systems (e.g., 7-azabicyclo[2.2.1]heptane amides) to study amide distortion. Gradually increase complexity by adding substituents .
  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to predict intramolecular interactions (e.g., hydrogen bonding) .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability .

Case Study :
The high pyramidalization of a bicyclic amide nitrogen was attributed to steric hindrance from substituents, validated by comparing DFT-optimized structures with XRD data .

How can enantioselectivity be optimized in the asymmetric synthesis of bicyclo[2.2.1]heptane carboxylates?

Advanced
Enantioselectivity depends on catalyst design and reaction conditions:

  • Chiral Organocatalysts : Thiourea derivatives promote asymmetric induction via hydrogen bonding with substrates. For example, Jacobsen’s catalyst achieves >90% ee in cycloadditions .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance catalyst-substrate interactions.
  • Temperature Control : Lower temperatures (0–25°C) reduce kinetic resolution and improve ee .

Q. Validation :

  • Analyze ee via chiral HPLC or polarimetry.
  • Correlate catalyst structure with enantiomeric outcomes using linear free-energy relationships (LFER).

What methodologies are used to resolve contradictions in reported reactivity data of bicyclo[2.2.1]heptane derivatives?

Advanced
Contradictions arise from divergent reaction conditions or structural variations:

  • Control Experiments : Replicate studies under identical conditions (e.g., solvent, temperature). For example, discrepancies in nitrile electrophile reactivity were resolved by standardizing anhydrous reaction setups .
  • Computational Validation : Use DFT to compare activation energies of proposed mechanisms.
  • Isomer-Specific Analysis : Separate endo/exo isomers via preparative HPLC before reactivity testing .

Case Example :
Divergent reports on the stability of 7,7-dimethyl-2-oxo derivatives were reconciled by identifying moisture sensitivity in certain batches .

How are bicyclo[2.2.1]heptane derivatives functionalized for applications in covalent protein labeling?

Advanced
Key strategies include electrophile synthesis and bioorthogonal chemistry:

  • Alkenyl Nitrile Electrophiles : React 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with acrylonitrile derivatives to generate Michael acceptors. These electrophiles selectively label cysteine residues in proteins .
  • Click Chemistry : Introduce azide or alkyne handles via esterification for CuAAC or SPAAC reactions .

Q. Optimization Steps :

Screen leaving groups (e.g., NHS esters vs. acyl chlorides) for coupling efficiency.

Validate labeling specificity using SDS-PAGE and mass spectrometry.

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